Liensinine
Overview
Description
Liensinine is a bioactive component of Plumula Nelumbinis extracted from the green embryo of the mature seeds of Nelumbonaceae . It exhibits therapeutic functions and noteworthy anti-tumor effects . It has been reported to have a wide range of biological activities, including anti-arrhythmias, anti-hypertension, anti-pulmonary fibrosis, relaxation on vascular smooth muscle , and anti-cancer, anti-fibrosis, anti-proliferative, antioxidant, and anti-inflammatory activities .
Molecular Structure Analysis
Liensinine has a molecular formula of C37H42N2O6 and a molecular weight of 610.7 g/mol . The IUPAC name is 4- [ [ (1 R )-6,7-dimethoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-1-yl]methyl]-2- [ [ (1 R )-1- [ (4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1 H -isoquinolin-7-yl]oxy]phenol .Scientific Research Applications
Autophagy and Cancer Therapy
Liensinine has been identified as a novel inhibitor of autophagy/mitophagy, sensitizing breast cancer cells to chemotherapy. Its mechanism involves inhibiting late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion, potentially through the inhibition of RAB7A recruitment to lysosomes. This autophagy inhibition enhances the efficacy of chemotherapeutic drugs by inducing mitochondrial fission and apoptosis in breast cancer cells (Jing Zhou et al., 2015).
Anti-cancer Activity
Liensinine exhibits anti-cancer activity against gastric cancer by inhibiting cell proliferation and inducing apoptosis. It triggers increased ROS levels and interferes with the PI3K/AKT pathway, indicating its potential as an effective agent for gastric cancer treatment (Jia-hua Yang et al., 2019).
Cardiovascular Effects
Studies have shown that Liensinine can inhibit platelet aggregation in rats, suggesting its potential utility in preventing cardiovascular diseases. It significantly reduces AA and ADP-induced platelet aggregation, comparable to the effects observed with aspirin (Wang Hui et al., 2009).
Vascular Inflammation Prevention
Liensinine has been explored for its potential to prevent vascular inflammation. It demonstrates significant anti-oxidative activity and can suppress the production of inflammatory mediators in macrophage cells, as well as inhibit the proliferation and migration of human vascular smooth muscle cells (VSMC), highlighting its promise for vascular inflammation prevention (Moo Young Jun et al., 2021).
Apoptosis in Cancer Cells
It induces apoptosis in triple-negative breast cancer cells through ROS generation and activation of the p38 MAPK/JNK pathway, suggesting a novel antitumor effect that may have therapeutic implications for breast cancer treatment (Xiyu Zhang et al., 2015).
Safety And Hazards
While specific safety and hazards related to Liensinine are not detailed in the retrieved papers, it is generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCMLUTCAKSOZ-FIRIVFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80948754 | |
Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liensinine | |
CAS RN |
2586-96-1 | |
Record name | Liensinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2586-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liensinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-({1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80948754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2586-96-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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